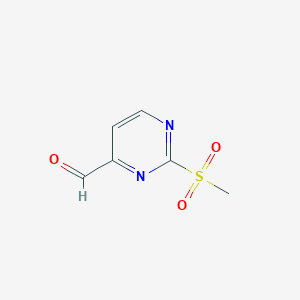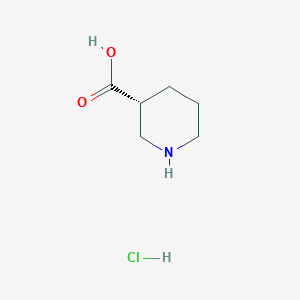
4-Bromo-2-(2-methylimidazol-1-yl)thiazole
Übersicht
Beschreibung
4-Bromo-2-(2-methylimidazol-1-yl)thiazole is a chemical compound with the molecular formula C7H6BrN3S . It has a molecular weight of 244.11 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(2-methylimidazol-1-yl)thiazole is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-Bromo-2-(2-methylimidazol-1-yl)thiazole and its derivatives have shown potential in anticancer research. Potikha and Brovarets (2020) developed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, which demonstrated moderate ability to suppress the growth of kidney cancer cells, and had effects on prostate cancer, colon cancer, and leukemia cell lines. This highlights its potential as an anticancer agent (Potikha & Brovarets, 2020).
Photovoltaic Device Applications
Tae Wan Lee et al. (2010) synthesized conjugated main-chain polymers containing heteroarene-fused π-conjugated donor moieties alternating with thiazolo[5,4-d]thiazole units. These polymers were used in organic photovoltaic cells, showing the potential for applications in renewable energy technologies (Lee et al., 2010).
Cardioprotective Activity
A study by Drapak et al. (2019) explored the cardioprotective activity of thiazole derivatives. They synthesized compounds which showed a moderate to high cardioprotective effect, identifying a specific compound that exceeded the activity of known cardioprotective agents (Drapak et al., 2019).
Antimicrobial Activity
Research into the antimicrobial effects of thiazole derivatives, including those related to 4-Bromo-2-(2-methylimidazol-1-yl)thiazole, has been conducted. For example, Cankilic and Yurttaş (2017) synthesized acetamide derivatives showing considerable antimicrobial effect against various pathogenic microorganisms (Cankilic & Yurttaş, 2017).
Ligand Synthesis for Chemical Applications
Kunz et al. (2010) presented novel imidazole and thiazole derivatives of diphos-type ligands, useful in chemical applications. These ligands show varying solubility and partition coefficients, indicating their potential in diverse chemical processes (Kunz et al., 2010).
Eigenschaften
IUPAC Name |
4-bromo-2-(2-methylimidazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-5-9-2-3-11(5)7-10-6(8)4-12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPHQVIYFMWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-methylimidazol-1-yl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)



![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)





